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1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride Documentation Hub

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  • Product: 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride
  • CAS: 1956331-80-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility and Stability of 1,3,8-Triazaspiro[4.5]decan-2-one Hydrochloride

Abstract This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride, a novel spirocyclic compound of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride, a novel spirocyclic compound of interest in pharmaceutical research. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of physicochemical characterization with field-proven methodologies to offer a robust, self-validating protocol for its evaluation. We will explore the anticipated influence of its key structural features—the hydrochloride salt, the spirocyclic system, and the lactam ring—on its behavior in aqueous media and under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, actionable experimental workflows.

Introduction: Understanding the Molecule

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride is a unique chemical entity characterized by a spirocyclic scaffold containing a piperidine ring fused to a hydantoin-like (2-imidazolidinone) ring system. The hydrochloride salt form is intended to enhance the aqueous solubility of the parent molecule. A thorough understanding of its solubility and stability is paramount for its development as a potential therapeutic agent, as these properties directly impact its bioavailability, formulation, and shelf-life.

Key Structural Features and Their Anticipated Influence:

  • Hydrochloride Salt: The presence of the hydrochloride salt is expected to significantly increase the aqueous solubility of the compound compared to its free base form, particularly in acidic to neutral pH environments. The dissolution of the salt in water will yield the protonated form of the basic nitrogen center(s) and a chloride counter-ion.

  • Spirocyclic System: Spirocyclic scaffolds are known to impart conformational rigidity to a molecule.[1] This rigidity can influence crystal packing and, consequently, the dissolution rate and thermodynamic solubility.

  • Lactam (2-Imidazolidinone) Ring: The lactam ring is a potential site for hydrolysis, especially under acidic or basic conditions. The stability of this ring will be a critical factor in the overall stability profile of the molecule.

This guide will systematically address the experimental determination of these crucial physicochemical properties.

Physicochemical Characterization: The Foundational Data

A comprehensive physicochemical characterization is the first step in understanding a new chemical entity.[2][3]

Table 1: Physicochemical Properties of 1,3,8-Triazaspiro[4.5]decan-2-one Hydrochloride

PropertyValueSource
Molecular Formula C₇H₁₄ClN₃OPubChem
Molecular Weight 191.66 g/mol PubChem
Appearance To be determined (likely a white to off-white crystalline solid)N/A
pKa To be determinedN/A
LogP/LogD To be determinedN/A

Aqueous Solubility Assessment: A Multi-faceted Approach

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability.[4] For an ionizable compound like 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride, solubility is highly dependent on the pH of the medium.[] We will explore both kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution into an aqueous buffer.[6] This high-throughput screening method is valuable for early-stage discovery to rank-order compounds.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Nephelometric Measurement: Measure the turbidity of each well using a microplate nephelometer.[7][8] The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement.[6] The shake-flask method is the most common approach.[9]

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Excess Compound: Add an excess amount of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride to each buffer in separate vials to create a slurry.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Analyze the remaining solid material by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or phase transformations during the experiment.

Data Presentation

The results of the pH-dependent solubility study should be presented in a table and a graph.

Table 2: Expected pH-Solubility Profile of 1,3,8-Triazaspiro[4.5]decan-2-one Hydrochloride

pHSolubility (µg/mL)
1.2High
4.5Moderate to High
6.8Moderate
7.4Lower

Note: This table represents a hypothetical outcome based on the structure.

Stability Assessment: Ensuring Molecular Integrity

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[10] Stability testing is performed according to the guidelines from the International Council for Harmonisation (ICH), primarily ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing.[9][11][12][13][14]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods.[15][16][17]

Caption: Workflow for Developing a Stability-Indicating Method.

Conclusion

This technical guide has outlined a comprehensive strategy for the evaluation of the solubility and stability of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride. By following the detailed protocols for physicochemical characterization, kinetic and thermodynamic solubility assessment, forced degradation studies, and formal stability testing, researchers can generate the critical data necessary for the informed development of this promising compound. The emphasis on understanding the underlying scientific principles and adherence to regulatory guidelines will ensure the generation of a robust and reliable data package, paving the way for further preclinical and clinical investigations.

References

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. Quality Guidelines. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.
  • Tsuji, A., Miyamoto, E., Matsuda, M., Nishimura, K., & Yamana, T. (1982). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of pharmaceutical sciences, 71(12), 1313–1318.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Creative Biolabs. Physicochemical Characterization. [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • Campbell, C., et al. (2022). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 111(11), 2956-2964.
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • S-Matrix. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of the total environment, 466-467, 547–555.
  • Creative Biolabs. Physicochemical Characterization. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of pharmaceutical sciences, 101(9), 3047–3063.
  • Malamat, L., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 263.
  • Rowan Scientific. Predicting Solubility. [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • That's Nice. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • FDA. (1996, March). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Pace Analytical. Characterization of Physicochemical Properties. [Link]

  • Maheswaran, R. (2013, November 1). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(14), 8318-8360.
  • de la Fuente, M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current medicinal chemistry, 26(38), 6898–6911.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • ResearchGate. Physico-chemical properties of the pharmaceutical compounds monitored.... [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • ACS Catalysis. Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. [Link]

  • SGS. Forced Degradation Testing. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • Dr. Richard Musgrave. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]

  • ResearchGate. Predict solubility of organic compounds?. [Link]

  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • PubMed. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Pacific BioLabs. Physicochemical Properties. [Link]

  • PubMed. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. [Link]

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Protocols & Analytical Methods

Method

Screening for Mitochondrial Permeability Transition Pore Inhibitors: A Detailed Application Protocol for the Calcium Retention Capacity Assay

Introduction: The Mitochondrion as a Gatekeeper of Cell Fate Mitochondria, the powerhouses of the cell, are central hubs in cellular metabolism and signaling. Beyond their well-established role in ATP synthesis, they are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mitochondrion as a Gatekeeper of Cell Fate

Mitochondria, the powerhouses of the cell, are central hubs in cellular metabolism and signaling. Beyond their well-established role in ATP synthesis, they are critical regulators of life and death decisions. A key event in the pathway to programmed cell death, or apoptosis, is the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a multi-protein complex that forms a non-selective channel in the inner mitochondrial membrane.[1][2] Its prolonged opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[3] Given its pivotal role in cellular demise, the mPTP has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[1][4]

The Calcium Retention Capacity (CRC) assay is a robust and widely used method to assess the susceptibility of mitochondria to mPTP opening and to screen for potential inhibitory compounds.[5][6] This assay hinges on the principle that mitochondria actively sequester calcium (Ca2+) from the cytosol via the mitochondrial calcium uniporter (MCU).[7][8] However, an excessive accumulation of mitochondrial matrix Ca2+ is a primary trigger for mPTP opening.[2][9] The CRC assay quantifies the amount of Ca2+ that mitochondria can sequester before the mPTP opens.[5][6][10] Consequently, a higher CRC value indicates a greater resistance to mPTP opening, a characteristic conferred by mPTP inhibitors.

This application note provides a comprehensive, step-by-step protocol for performing the CRC assay to screen for mPTP inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the methodology.

Assay Principle and Workflow

The CRC assay utilizes a fluorescent Ca2+ indicator, typically Calcium Green-5N, which is membrane-impermeant and exhibits low fluorescence in the absence of Ca2+.[1] When Ca2+ is added to the assay buffer containing isolated mitochondria, the fluorescence signal rapidly increases. Active mitochondria will then take up the Ca2+ into their matrix, causing the extra-mitochondrial Ca2+ concentration to decrease and, consequently, the fluorescence signal to return to baseline.[1] This process is repeated with sequential additions of known amounts of Ca2+.

Upon reaching a critical matrix Ca2+ concentration, the mPTP opens, leading to a massive and sustained release of the accumulated Ca2+ back into the buffer. This is observed as a sharp, persistent increase in the fluorescence signal that does not return to baseline.[1][11] The total amount of Ca2+ added before this irreversible event occurs is defined as the Calcium Retention Capacity.[7][12] Putative mPTP inhibitors will delay this pore opening, thus increasing the CRC.

CRC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Isolation Mitochondrial Isolation Incubation Incubate Mitochondria with Calcium Green-5N and Inhibitor Mito_Isolation->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Ca_Addition Sequential CaCl2 Additions Incubation->Ca_Addition Fluorescence_Read Monitor Fluorescence Kinetics Ca_Addition->Fluorescence_Read CRC_Calc Calculate Calcium Retention Capacity Fluorescence_Read->CRC_Calc Inhibitor_Eval Evaluate Inhibitor Efficacy CRC_Calc->Inhibitor_Eval

Figure 1. A streamlined workflow of the Calcium Retention Capacity assay.

Detailed Protocols

Part 1: Isolation of Mitochondria from Cultured Cells

This protocol is optimized for isolating functional mitochondria from cultured cells. All steps should be performed at 4°C or on ice to maintain mitochondrial integrity.

Reagents and Buffers:

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Mitochondrial Isolation Buffer (MIB):

    • 320 mM Sucrose

    • 10 mM Tris-HCl, pH 7.4

    • 1 mM EDTA

    • Prepare fresh and keep on ice.[5]

  • Equilibrium Buffer:

    • 3.5 mM Tris-HCl, pH 7.8

    • 2.5 mM NaCl

    • 0.5 mM MgCl2

    • Prepare fresh and keep on ice.[5]

  • Protease Inhibitor Cocktail: Add to MIB just before use.

Procedure:

  • Cell Harvesting:

    • Culture cells to ~80-90% confluency in 100 cm² dishes.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and transfer to a pre-chilled 15 mL conical tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in 2 mL of ice-cold MIB containing protease inhibitors.

    • Incubate on ice for 10 minutes.

    • Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).

      • Expert Tip: The optimal number of strokes may vary between cell types. Monitor cell lysis under a microscope using Trypan Blue staining to ensure >90% of cells are lysed while keeping nuclei intact.

    • Transfer the homogenate to a pre-chilled microcentrifuge tube.[12]

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,200 x g for 3 minutes at 4°C to pellet nuclei and unbroken cells.[5]

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

    • Centrifuge the supernatant at 15,000 x g for 5 minutes at 4°C to pellet the mitochondria.[5]

    • Discard the supernatant (cytosolic fraction).

  • Mitochondrial Pellet Wash:

    • Gently resuspend the mitochondrial pellet in 1 mL of ice-cold MIB.

    • Centrifuge at 15,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and repeat the wash step one more time.

  • Final Mitochondrial Pellet:

    • After the final wash, carefully remove all supernatant.

    • Resuspend the mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of a suitable assay buffer (see Part 2).

    • Determine the protein concentration of the isolated mitochondria using a standard method such as the Bradford or BCA assay. The final concentration should be adjusted to approximately 0.5 mg/mL for the CRC assay.[6]

Part 2: Calcium Retention Capacity Assay

This protocol describes the CRC assay in a 96-well plate format using a fluorescence plate reader.

Reagents and Buffers:

  • CRC Assay Buffer:

    • 200 mM Sucrose

    • 10 mM Tris-MOPS, pH 7.4

    • 5 mM α-ketoglutarate (or other respiratory substrate like succinate)

    • 2 mM Malate

    • 1 mM Pi (inorganic phosphate)

    • 10 µM EGTA-Tris, pH 7.4

    • Prepare fresh and keep on ice.[6]

  • Calcium Green-5N Stock Solution: Prepare a 50 µM stock solution in water. Store at -20°C, protected from light.[7]

  • Calcium Chloride (CaCl2) Stock Solution: Prepare a 10 mM stock solution in deionized water.

  • Test Inhibitors: Dissolve in a suitable solvent (e.g., DMSO) at a desired stock concentration.

  • Cyclosporin A (CsA) - Positive Control: Prepare a 5 mM stock solution in ethanol. CsA is a well-characterized mPTP inhibitor that acts by binding to cyclophilin D.[13]

Procedure:

  • Assay Plate Preparation:

    • In a black, clear-bottom 96-well plate, add the following to each well:

      • CRC Assay Buffer to a final volume of 200 µL.

      • Calcium Green-5N to a final concentration of 100 nM.[6]

      • Isolated mitochondria to a final concentration of 0.5 mg/mL.

      • Test inhibitor or vehicle control (e.g., DMSO). For the positive control, add CsA to a final concentration of 1 µM.

    • Incubate the plate at 37°C for 5 minutes in the fluorescence plate reader to allow for temperature equilibration and baseline fluorescence measurement.

  • Fluorescence Measurement and Calcium Injections:

    • Set the fluorescence plate reader to measure fluorescence intensity kinetically (e.g., every 30 seconds) with excitation at ~485 nm and emission at ~530 nm.[11]

    • After the initial incubation, inject a known amount of CaCl2 (e.g., a final concentration of 10 µM) into each well.

    • Continue to monitor the fluorescence. You should observe a sharp increase in fluorescence followed by a gradual decrease as the mitochondria take up the Ca2+.

    • Once the fluorescence returns to baseline, inject another aliquot of CaCl2.

    • Repeat the sequential additions of CaCl2 every 3-4 minutes until a large, sustained increase in fluorescence is observed, indicating mPTP opening.[1][11]

mPTP_Pathway Ca_overload Mitochondrial Ca2+ Overload CypD Cyclophilin D (CypD) Ca_overload->CypD activates ROS Reactive Oxygen Species (ROS) ROS->CypD sensitizes mPTP_core mPTP Core Components (e.g., ANT, VDAC) CypD->mPTP_core interacts with mPTP_opening mPTP Opening mPTP_core->mPTP_opening leads to Consequences ΔΨm Collapse Mitochondrial Swelling Apoptotic Factor Release mPTP_opening->Consequences CsA Cyclosporin A (CsA) CsA->CypD inhibits Test_Inhibitor Test Inhibitor Test_Inhibitor->mPTP_opening inhibits

Figure 2. The central role of Cyclophilin D in mPTP opening and the inhibitory action of Cyclosporin A.

Data Analysis and Interpretation

The primary endpoint of the CRC assay is the total amount of Ca2+ that mitochondria can sequester before irreversible mPTP opening.

Calculation of Calcium Retention Capacity:

  • Determine the point of mPTP opening: This is identified on the kinetic fluorescence graph as the point where the fluorescence signal rapidly increases and fails to return to the baseline.[7]

  • Sum the total amount of Ca2+ added: Count the number of CaCl2 injections before the mPTP opening and multiply this by the amount of Ca2+ in each injection.[7][12]

  • Normalize to protein concentration: Divide the total amount of Ca2+ by the amount of mitochondrial protein in the well to express the CRC in units such as nmol Ca2+/mg mitochondrial protein.

Equation:

CRC (nmol/mg) = (Number of Ca2+ injections before mPTP opening × nmol of Ca2+ per injection) / mg of mitochondrial protein

Data Presentation:

The results can be presented both qualitatively and quantitatively. A representative trace for each condition (vehicle, positive control, and test inhibitor) provides a visual representation of the delay in mPTP opening. A bar graph comparing the calculated CRC values for each condition allows for statistical analysis.

TreatmentConcentrationCalcium Retention Capacity (nmol/mg protein)Fold Change vs. Vehicle
Vehicle (DMSO)0.1%50 ± 51.0
Cyclosporin A1 µM150 ± 123.0
Test Inhibitor X10 µM125 ± 102.5
Test Inhibitor Y10 µM60 ± 71.2

Table 1. Example data from a CRC assay screening for mPTP inhibitors. Data are presented as mean ± standard deviation.

Interpretation of Results:

  • An increase in the CRC value in the presence of a test compound compared to the vehicle control indicates that the compound has mPTP inhibitory activity.

  • The potency of the inhibitor can be assessed by performing a dose-response curve and calculating the EC50 value (the concentration of the inhibitor that produces 50% of the maximal effect).

Trustworthiness and Self-Validation

To ensure the reliability and validity of the CRC assay results, several controls and considerations are essential:

  • Positive Control: Always include a known mPTP inhibitor, such as Cyclosporin A, to validate the assay's ability to detect inhibition.[13]

  • Vehicle Control: A vehicle control (the solvent used to dissolve the test compounds) is crucial to account for any effects of the solvent on mitochondrial function.

  • Mitochondrial Quality: The quality of the isolated mitochondria is paramount. Assess the integrity of the mitochondrial inner membrane by measuring the respiratory control ratio (RCR) using an oxygen electrode or a Seahorse XF Analyzer. A high RCR indicates well-coupled and healthy mitochondria.

  • Substrate Choice: The choice of respiratory substrate can influence the sensitivity of the assay. Complex I substrates (e.g., glutamate/malate) and Complex II substrates (e.g., succinate) can be used.

  • Reproducibility: Perform each experiment with multiple technical and biological replicates to ensure the reproducibility of the findings.

Conclusion

The Calcium Retention Capacity assay is a powerful and versatile tool for studying the mitochondrial permeability transition pore and for the discovery of novel mPTP inhibitors. By providing a quantitative measure of mitochondrial resilience to Ca2+-induced stress, this assay serves as a critical first step in the drug development pipeline for a variety of diseases associated with mitochondrial dysfunction. The detailed protocol and insights provided in this application note are designed to empower researchers to confidently and accurately implement this essential technique in their laboratories.

References

  • BMG LABTECH. (n.d.). Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore. Retrieved from [Link]

  • Javadov, S., et al. (2021). Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria. Frontiers in Physiology. Retrieved from [Link]

  • Petr, J., et al. (2023). The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. Retrieved from [Link]

  • De Stefani, D., et al. (2015). Structure and function of the Mitochondrial Calcium Uniporter complex. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Retrieved from [Link]

  • Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

  • Ahmad, F., et al. (2019). Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. Cells. Retrieved from [Link]

  • PubMed. (n.d.). Physiologic functions of cyclophilin D and the mitochondrial permeability transition pore. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitochondrial permeability transition pore. Retrieved from [Link]

  • Frontiers. (n.d.). Cyclophilin D (PPIF) and MPTP in hepatic ischemia-reperfusion injury: insights into mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitochondrial calcium uniporter. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol to profile the bioenergetics of organoids using Seahorse. Retrieved from [Link]

  • Kelekar Lab. (n.d.). Seahorse XF96 Protocol – adapted from Agilent. Retrieved from [Link]

  • MDPI. (n.d.). Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. Retrieved from [Link]

  • MDPI. (n.d.). Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Mitochondrial Assays - Evaluate mPTP Opening and Inhibition. Retrieved from [Link]

  • BMB Reports. (n.d.). Structural basis of Ca2+ uptake by mitochondrial calcium uniporter in mitochondria: a brief review. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Mitochondrial calcium uniporter – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Mitochondrial Permeability Transition: Nexus of Aging, Disease and Longevity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol to profile the bioenergetics of organoids using Seahorse. Retrieved from [Link]

  • Frontiers. (n.d.). Synergetic Effect of 4-Phenylbutyric Acid in Combination with Cyclosporine A on Cardiovascular Function in Sepsis Rats via Inhibition of Endoplasmic Reticulum Stress and Mitochondrial Permeability Transition Pore Opening. Retrieved from [Link]

  • PubMed. (n.d.). Mitochondrial targeted cyclophilin D protects cells from cell death by peptidyl prolyl isomerization. Retrieved from [Link]

  • PubMed. (n.d.). A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening. Retrieved from [Link]

  • Kelekar Lab. (n.d.). seahorse_protocol_2.24.20.docx. Retrieved from [Link]

  • bioRxiv. (n.d.). Phosphorylation of Cyclophilin-D is Not Required for Regulation of The Mitochondrial Permeability Transition Pore by GSK3β. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Triazaspiro Compounds

Welcome to the technical support center for the purification of triazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of triazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique and often bioactive molecules. Triazaspiro compounds, characterized by a spirocyclic scaffold with three nitrogen atoms attached to a single quaternary carbon, present distinct purification challenges due to their inherent basicity, polarity, and potential for complex impurity profiles.[1]

This resource provides field-proven insights and troubleshooting strategies to help you overcome common hurdles in your purification workflows. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial purification technique for my crude triazaspiro compound?

A1: The selection of a primary purification method depends on the scale of your synthesis, the physical state of your compound (solid or oil), and the nature of the impurities. A good starting point is to assess the polarity and basicity of your compound and impurities using Thin Layer Chromatography (TLC).

  • For solid compounds: Crystallization is often the most efficient first step for bulk purification if a suitable solvent system can be identified.[2][3] It is ideal for removing thermally stable impurities with different solubility profiles.

  • For oils or complex mixtures: Column chromatography (either flash or automated) is a versatile choice for separating compounds with varying polarities.[3][4]

  • For removing acidic or basic impurities: A preliminary acid-base extraction can be highly effective in simplifying the crude mixture before further purification.[3][5]

Q2: My triazaspiro compound streaks badly on a standard silica gel TLC plate. What does this mean and how can I fix it?

A2: Streaking is a common issue for basic nitrogen-containing heterocycles like triazaspiros.[3] It occurs due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and potential decomposition on a larger scale column.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (in the form of a saturated solution in methanol), into your mobile phase. This will neutralize the acidic sites on the silica, leading to sharper spots and better separation.[3]

  • Use an Alternative Stationary Phase: Consider using a different stationary phase like basic or neutral alumina, which is less acidic than silica.

Q3: My triazaspiro compound is highly polar and doesn't move off the baseline in normal-phase chromatography. What are my options?

A3: High polarity is a common feature of triazaspiro compounds. If your compound exhibits very low Rf values even in highly polar solvent systems (e.g., dichloromethane/methanol), you should consider alternative chromatographic techniques:

  • Reversed-Phase Chromatography (HPLC/Flash): This is often the preferred method for highly polar compounds.[3][6][7] A C18 column with a polar mobile phase (like water/acetonitrile or water/methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[3][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for retaining and separating very polar analytes.[3]

Q4: Can I use acid-base extraction to purify my triazaspiro compound?

A4: Yes, acid-base extraction is a powerful technique for purifying basic compounds like triazaspiros.[5] By treating an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), your basic triazaspiro compound will be protonated, forming a salt that is soluble in the aqueous layer. Neutral and acidic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO3) will neutralize your compound, allowing it to be extracted back into an organic solvent.

Troubleshooting Guide: Column Chromatography

The purification of triazaspiro compounds by column chromatography can be challenging. The following guide addresses common problems, their potential causes, and recommended solutions.

Problem 1: Poor Separation or Overlapping Peaks
SymptomPotential CauseRecommended Solution & Scientific Rationale
Co-elution of product and impurities Inappropriate Solvent System: The chosen mobile phase does not provide sufficient selectivity between your compound and impurities.Optimize the mobile phase using TLC. Test a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate vs. dichloromethane/methanol). The goal is to maximize the difference in Rf values (ΔRf).[3]
Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.Reduce the sample load. A general rule of thumb is to load 1-5% of the mass of the stationary phase.[3] Using a larger column may be necessary for larger quantities.
Compound Degradation on Silica: The triazaspiro compound may be unstable on the acidic silica gel, leading to the formation of new impurities during chromatography.Test for stability. Spot your compound on a TLC plate, let it sit for an hour, and then elute. If new spots appear, your compound is likely degrading. Consider using a deactivated silica gel or an alternative stationary phase like alumina.[8]
Problem 2: Tailing or Broad Peaks
SymptomPotential CauseRecommended Solution & Scientific Rationale
Peaks are asymmetrical with a "tail" Strong Acid-Base Interactions: The basic nitrogen atoms in your triazaspiro compound are interacting strongly with the acidic silica gel.Add a basic modifier to the eluent. As mentioned in the FAQs, adding 0.1-1% triethylamine or a small amount of ammonia can significantly improve peak shape by competing for the active sites on the silica.
Inappropriate Sample Loading: The sample was not loaded in a concentrated band at the top of the column.Ensure proper loading. Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column. Alternatively, pre-adsorb the sample onto a small amount of silica gel before loading.
Workflow for Troubleshooting Column Chromatography

start Start: Crude Triazaspiro Compound tlc Run TLC with various solvent systems start->tlc streaking Observe Streaking? tlc->streaking good_sep Good Separation on TLC? streaking->good_sep No add_base Add 0.5% Triethylamine to Eluent streaking->add_base Yes run_column Run Flash Column Chromatography good_sep->run_column Yes switch_phase Switch to Reversed-Phase or Alumina Chromatography good_sep->switch_phase No add_base->tlc analyze Analyze Fractions by TLC run_column->analyze pure Pure Compound analyze->pure Separation Successful impure Impure Fractions analyze->impure Separation Unsuccessful recolumn Re-column impure fractions under optimized conditions impure->recolumn recolumn->analyze switch_phase->pure

Caption: A decision-making workflow for troubleshooting column chromatography of triazaspiro compounds.

Troubleshooting Guide: Crystallization

Crystallization can be a highly effective method for purifying solid triazaspiro compounds, but achieving good crystal formation can be challenging.

Problem 1: Compound Oils Out Instead of Crystallizing
SymptomPotential CauseRecommended Solution & Scientific Rationale
An oil forms upon cooling the solution Solution is Supersaturated or Cooled Too Quickly: The compound comes out of solution too rapidly for an ordered crystal lattice to form.Slow down the cooling process. Allow the flask to cool to room temperature slowly before placing it in an ice bath or refrigerator. Adding a small amount of hot solvent to redissolve the oil and then cooling slowly can also help.[3]
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.Try to purify a small amount by another method first. Use flash chromatography to obtain a small amount of pure material to use as seed crystals. Adding a seed crystal to the supersaturated solution can induce crystallization.[3] Scratching the inside of the flask with a glass rod can also create nucleation sites.[3]
Inappropriate Solvent System: The solvent may be too "good" at all temperatures, or too "poor."Experiment with different solvent systems. A co-solvent system (a "good" solvent and a "poor" solvent) can be effective. Dissolve the compound in a minimum of the "good" solvent while hot, then slowly add the "poor" solvent until the solution becomes slightly cloudy.
Problem 2: Low Recovery of Crystalline Product
SymptomPotential CauseRecommended Solution & Scientific Rationale
Very little solid is obtained after filtration Too Much Solvent Was Used: The compound remains dissolved in the mother liquor even at low temperatures.Use the minimum amount of hot solvent required to fully dissolve the compound. After filtering the crystals, you can try to recover more product by concentrating the mother liquor and cooling again for a second crop of crystals.
Significant Solubility in Cold Solvent: The chosen solvent is not ideal for maximizing precipitation.Cool to a lower temperature. Use an ice-salt bath or a freezer to further decrease the solubility. Alternatively, find a solvent in which your compound has very low solubility at cold temperatures.
Experimental Protocol: Step-by-Step Crystallization
  • Solvent Selection: Test the solubility of your crude triazaspiro compound in a range of solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Formation: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide: Liquid-Liquid Extraction

This technique is particularly useful for an initial cleanup of triazaspiro compounds.

Problem: Formation of an Emulsion
SymptomPotential CauseRecommended Solution & Scientific Rationale
A third, cloudy layer forms between the organic and aqueous phases Vigorous Shaking: Overly aggressive mixing can lead to the formation of a stable emulsion.Gently invert the separatory funnel multiple times instead of shaking vigorously. This allows for sufficient mixing without creating an emulsion.[3]
Presence of Surfactant-like Impurities: Some impurities can stabilize the interface between the two liquid phases."Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help to break the emulsion.[3]
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
Centrifugation: If available, centrifuging the mixture can help to separate the layers.
Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral & Acidic Impurities separate1->organic1 Organic aqueous1 Aqueous Layer: Protonated Triazaspiro Salt separate1->aqueous1 Aqueous add_base Basify Aqueous Layer (e.g., with NaOH) aqueous1->add_base extract_org Extract with Organic Solvent add_base->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 Aqueous organic2 Organic Layer: Purified Triazaspiro separate2->organic2 Organic dry Dry Organic Layer (e.g., with Na2SO4) organic2->dry evaporate Evaporate Solvent dry->evaporate final_product Purified Triazaspiro Compound evaporate->final_product

Caption: A typical workflow for the purification of a basic triazaspiro compound using acid-base extraction.

References

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Validation

A Comparative Guide to Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: 1,3,8-Triazaspiro[4.5]decan-2-one Hydrochloride and Alternatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Mitochondrial Permeability Transition Pore in Cell Fate The mitochondrial permeability transition pore (mPTP) is a no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Mitochondrial Permeability Transition Pore in Cell Fate

The mitochondrial permeability transition pore (mPTP) is a non-selective, high-conductance channel that can form in the inner mitochondrial membrane.[1] Under physiological conditions, the pore flickers between open and closed states, playing a role in cellular signaling. However, under pathological conditions such as excessive intracellular calcium (Ca²⁺) and oxidative stress, sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[2][3] Consequently, the mPTP has emerged as a critical therapeutic target for a range of pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and some cancers.[4][5]

This guide provides a detailed comparison of a novel class of mPTP inhibitors, the 1,3,8-triazaspiro[4.5]decan-2-one derivatives, with established inhibitors, namely Cyclosporin A (CsA), NIM811, and Bongkrekic acid. We will delve into their mechanisms of action, comparative efficacy, off-target effects, and provide detailed experimental protocols for their evaluation.

The Inhibitors: A Mechanistic Overview

The efficacy and safety of mPTP inhibitors are intrinsically linked to their molecular targets. The inhibitors discussed here represent three distinct mechanistic classes.

1,3,8-Triazaspiro[4.5]decan-2-one Derivatives: Targeting the F1/FO-ATP Synthase

This emerging class of inhibitors, including derivatives of the core 1,3,8-triazaspiro[4.5]decan-2-one hydrochloride structure, directly targets the c subunit of the F1/FO-ATP synthase, a key component of the mPTP.[4][6][7] Their mechanism of action is analogous to that of Oligomycin A, but with a crucial difference that confers a significant safety advantage. These derivatives inhibit the mPTP through a mechanism independent of the glutamic acid residue 119 (Glu119) in the c subunit.[6][8] This is noteworthy because the toxic effects of Oligomycin A are associated with its interaction with this very residue. By avoiding this interaction, the 1,3,8-triazaspiro[4.5]decane derivatives have been shown to be potent mPTP inhibitors without the detrimental off-target effects on ATP synthesis.[7][8]

Cyclophilin D (CypD) Inhibitors: Cyclosporin A and NIM811

Cyclosporin A (CsA) is a well-established immunosuppressant that also functions as a potent mPTP inhibitor.[4] Its primary mechanism of mPTP inhibition involves binding to cyclophilin D (CypD), a mitochondrial matrix protein. This binding prevents CypD from interacting with the core components of the mPTP, thereby stabilizing the closed state of the pore.[9] However, the clinical utility of CsA as a dedicated mPTP inhibitor is hampered by its potent immunosuppressive activity, which is mediated by the inhibition of calcineurin, a key enzyme in T-cell activation.[10][11]

NIM811 is a non-immunosuppressive derivative of Cyclosporin A.[12] It retains the ability to bind to and inhibit CypD, thus blocking mPTP opening, but does not significantly inhibit calcineurin.[13] This makes NIM811 a more specific tool for studying the role of CypD-dependent mPTP opening and a potentially safer therapeutic candidate where immunosuppression is not desired.

Adenine Nucleotide Translocase (ANT) Inhibitors: Bongkrekic Acid

Bongkrekic acid is a potent toxin that inhibits the mPTP by binding to the adenine nucleotide translocase (ANT), another putative component of the pore.[14] It locks the ANT in a conformation that prevents the pore from opening. While a powerful research tool for studying ANT's role in the mPTP, the high toxicity of Bongkrekic acid, which primarily affects the liver, brain, and kidneys, precludes its therapeutic use.

Comparative Analysis of mPTP Inhibitors

Inhibitor ClassExample Compound(s)TargetPotency (IC50)Key AdvantagesKey Disadvantages
Triazaspiro[4.5]decan-2-one Derivatives Derivatives of 1,3,8-Triazaspiro[4.5]decan-2-oneF1/FO-ATP synthase (c subunit)Potent (low micromolar to nanomolar range reported for derivatives)[2][7]High specificity for mPTP; Favorable safety profile (non-toxic to ATP synthesis)[7][8]Newer class of compounds, less long-term data available.
Cyclophilin D Inhibitors Cyclosporin A (CsA)Cyclophilin D (CypD)~0.2 - 1 µM[4]Well-characterized inhibitor.Potent immunosuppressant; Nephrotoxicity.
NIM811Cyclophilin D (CypD)Nanomolar range, reported to be more potent than CsA[12]Non-immunosuppressive.[13]Less clinical data compared to CsA.
Adenine Nucleotide Translocase (ANT) Inhibitors Bongkrekic AcidAdenine Nucleotide Translocase (ANT)Nanomolar rangePotent and specific for ANT.Highly toxic, not suitable for therapeutic use.[14]

Visualizing the Mechanisms of Action

To better understand how these inhibitors function, the following diagrams illustrate their respective targets within the mitochondrial permeability transition pore complex.

mPTP_Inhibition cluster_mPTP Mitochondrial Permeability Transition Pore (mPTP) cluster_inhibitors mPTP Inhibitors CypD Cyclophilin D (CypD) ATP_Synthase F1/FO-ATP Synthase (c subunit) CypD->ATP_Synthase interacts ANT Adenine Nucleotide Translocase (ANT) ANT->ATP_Synthase interacts VDAC VDAC VDAC->ANT interacts Other Other Proteins CsA Cyclosporin A (CsA) CsA->CypD Inhibits NIM811 NIM811 NIM811->CypD Inhibits Bongkrekic_Acid Bongkrekic Acid Bongkrekic_Acid->ANT Inhibits Triazaspiro 1,3,8-Triazaspiro[4.5] decan-2-one Derivatives Triazaspiro->ATP_Synthase Inhibits

Caption: Mechanisms of mPTP inhibition by different classes of compounds.

Experimental Protocols for Evaluating mPTP Inhibitors

The two most common and robust methods for assessing mPTP opening and its inhibition are the Calcium Retention Capacity (CRC) assay and the mitochondrial swelling assay.

Calcium Retention Capacity (CRC) Assay

This assay measures the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens. A higher CRC indicates inhibition of the pore.

Principle: Isolated mitochondria are suspended in a buffer containing a fluorescent Ca²⁺ indicator (e.g., Calcium Green™-5N). Pulses of a known concentration of CaCl₂ are added. As long as the mPTP is closed, mitochondria will take up the Ca²⁺, and the fluorescence in the buffer will return to baseline. Upon mPTP opening, Ca²⁺ is released from the mitochondria, causing a sharp and sustained increase in fluorescence.

Step-by-Step Methodology:

  • Mitochondria Isolation: Isolate mitochondria from the tissue or cells of interest using differential centrifugation. Ensure all steps are performed at 4°C to maintain mitochondrial integrity.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer. A typical buffer contains: 125 mM KCl, 10 mM MOPS, 2 mM KH₂PO₄, 10 mM Tris-HCl, and 1 mM EGTA, pH 7.4. Add respiratory substrates such as 5 mM glutamate and 5 mM malate.

  • Reaction Setup: In a 96-well black plate or a fluorometer cuvette, add the isolated mitochondria (typically 0.5-1.0 mg/mL), the assay buffer, and the fluorescent Ca²⁺ indicator (e.g., 1 µM Calcium Green™-5N).

  • Inhibitor Incubation: Add the test inhibitor (e.g., 1,3,8-Triazaspiro[4.5]decan-2-one derivative, CsA, NIM811) at the desired concentration and incubate for a short period (e.g., 2-5 minutes) at 30°C. Include appropriate vehicle controls.

  • Calcium Titration: Begin recording fluorescence (Excitation: ~506 nm, Emission: ~531 nm for Calcium Green™-5N). Add sequential pulses of a standardized CaCl₂ solution (e.g., 10-20 nmol per mg of mitochondrial protein) every 60-90 seconds.

  • Data Analysis: The CRC is calculated as the total amount of Ca²⁺ added before the large, sustained increase in fluorescence occurs. Compare the CRC in the presence and absence of the inhibitors.

CRC_Assay_Workflow start Start mito_iso Isolate Mitochondria start->mito_iso buffer_prep Prepare Assay Buffer mito_iso->buffer_prep reaction_setup Set up Reaction: Mitochondria + Buffer + Ca2+ Indicator buffer_prep->reaction_setup inhibitor_add Add Inhibitor/Vehicle Control reaction_setup->inhibitor_add fluorescence_rec Start Fluorescence Recording inhibitor_add->fluorescence_rec ca_pulse Add Sequential Pulses of CaCl2 fluorescence_rec->ca_pulse mptp_open Observe Sustained Fluorescence Increase (mPTP Opening) ca_pulse->mptp_open Repeatedly data_analysis Calculate Calcium Retention Capacity (CRC) mptp_open->data_analysis end End data_analysis->end

Caption: Workflow for the Calcium Retention Capacity (CRC) Assay.

Mitochondrial Swelling Assay

This assay directly measures the increase in mitochondrial volume that occurs upon mPTP opening by monitoring changes in light scattering.

Principle: The opening of the mPTP allows water and solutes to enter the mitochondrial matrix, causing the mitochondria to swell. This swelling leads to a decrease in the absorbance (light scattering) of the mitochondrial suspension at 540 nm.

Step-by-Step Methodology:

  • Mitochondria Isolation and Buffer Preparation: Follow steps 1 and 2 from the CRC assay protocol.

  • Reaction Setup: In a spectrophotometer cuvette, add the isolated mitochondria (typically 0.2-0.5 mg/mL) to the assay buffer.

  • Inhibitor Incubation: Add the test inhibitor or vehicle control and incubate as in the CRC assay.

  • Induction of Swelling: Initiate mPTP opening by adding a Ca²⁺ pulse (e.g., 100-200 µM CaCl₂).

  • Absorbance Measurement: Monitor the decrease in absorbance at 540 nm over time. A slower rate of decrease in absorbance indicates inhibition of mitochondrial swelling and, therefore, inhibition of mPTP opening.

  • Data Analysis: Compare the rate and extent of the absorbance decrease between the control and inhibitor-treated samples.

Conclusion: Choosing the Right Inhibitor for Your Research

The choice of an mPTP inhibitor depends heavily on the specific research question and experimental context.

  • 1,3,8-Triazaspiro[4.5]decan-2-one derivatives represent a promising new class of inhibitors with high specificity and a favorable safety profile, making them excellent candidates for both in vitro and in vivo studies where preserving mitochondrial function is critical.[7][8] Their unique mechanism of action provides a valuable tool to dissect the role of the F1/FO-ATP synthase in mPTP formation.

  • Cyclosporin A remains a widely used, potent inhibitor, but its off-target immunosuppressive effects must be carefully considered, especially in in vivo experiments.

  • NIM811 offers a significant advantage over CsA by providing potent CypD inhibition without the confounding factor of immunosuppression, making it a preferred choice for specifically investigating the role of CypD.[12][13]

  • Bongkrekic acid , due to its high toxicity, is best reserved for in vitro studies aimed at understanding the specific role of the adenine nucleotide translocase in mPTP function.[14]

By understanding the distinct mechanisms, potencies, and potential liabilities of these different classes of mPTP inhibitors, researchers can make informed decisions to advance our understanding of mitochondrial-driven cell death and develop novel therapeutic strategies for a host of debilitating diseases.

References

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Reactant of Route 1
1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 2
1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride
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